N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound featuring a pyridine ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine-3-carbonyl Group:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine: This compound is unique due to the presence of both pyridine and piperidine rings along with a trifluoromethyl group.
Piperidine Derivatives: Compounds like piperidine and its derivatives are commonly used in pharmaceuticals.
Pyridine Derivatives: Pyridine and its derivatives are widely used in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-25(17-11-16(4-8-24-17)19(20,21)22)13-14-5-9-26(10-6-14)18(27)15-3-2-7-23-12-15/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYXMVNFNFXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CN=CC=C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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